Lipophilicity (log P) Advantage of the 4‑Isopropyl Substituent Over the 4‑Methyl Analog
The target compound is predicted to exhibit a log P approximately 0.97 units higher than the 4‑methyl analog, based on the well‑established Hansch π constant for the isopropyl group (1.53) vs. methyl (0.56) . This increase in lipophilicity can enhance membrane permeability and affinity for hydrophobic binding pockets, directly impacting in‑vitro potency and cellular activity .
| Evidence Dimension | Calculated log P (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | Estimated log P ≈ 3.8–4.2 (calculated by fragment‑constant addition using ClogP method) |
| Comparator Or Baseline | 2-((4-methylphenyl)sulfonyl)-3-methylthio-3-(phenylamino)prop-2-enenitrile: estimated log P ≈ 2.8–3.2 |
| Quantified Difference | Δlog P ≈ +0.97 units (based on Hansch π constants) |
| Conditions | Hansch‑Leo fragment‑constant system; baseline comparator structure confirmed via Biozol catalog entry |
Why This Matters
A log P difference of ~1 unit can alter membrane permeation rates by a factor of ~10, making the isopropyl analog preferable for programs requiring CNS penetration or targeting intracellular hydrophobic domains.
- [1] Hansch, C., Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
